2-(3-methylphenoxy)-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)acetamide
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Overview
Description
2-(3-methylphenoxy)-N-(tricyclo[3311~3,7~]dec-2-yl)acetamide is a complex organic compound characterized by its unique tricyclic structure and phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylphenoxy)-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)acetamide typically involves multiple steps:
Formation of the Tricyclic Core: The tricyclo[3.3.1.1~3,7~]decane core can be synthesized through intramolecular C-H carbene insertion or ketone-to-cyclopentanol photocyclization.
Attachment of the Phenoxy Group: The phenoxy group is introduced via nucleophilic substitution reactions, where a suitable phenol derivative reacts with a halogenated precursor.
Acetamide Formation: The final step involves the formation of the acetamide group through the reaction of the intermediate with acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(3-methylphenoxy)-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones under strong oxidizing conditions.
Reduction: The acetamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(3-methylphenoxy)-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a scaffold for drug development due to its unique structure.
Materials Science: Utilized in the synthesis of novel polymers and materials with specific properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-(3-methylphenoxy)-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)acetamide involves its interaction with specific molecular targets. The phenoxy group can engage in hydrogen bonding and π-π interactions, while the tricyclic core provides structural rigidity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methylphenoxy)-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)acetamide
- 2-(3-chlorophenoxy)-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)acetamide
Uniqueness
2-(3-methylphenoxy)-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)acetamide is unique due to the presence of the 3-methylphenoxy group, which can influence its chemical reactivity and biological activity compared to its analogs. The tricyclic core also imparts distinct steric and electronic properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(2-adamantyl)-2-(3-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-12-3-2-4-17(5-12)22-11-18(21)20-19-15-7-13-6-14(9-15)10-16(19)8-13/h2-5,13-16,19H,6-11H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCAIULLFLGEJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2C3CC4CC(C3)CC2C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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